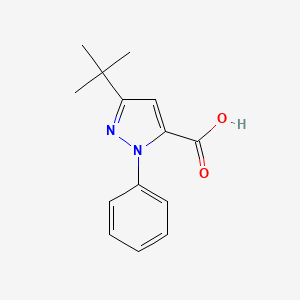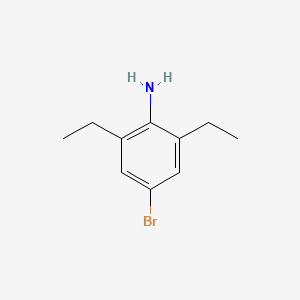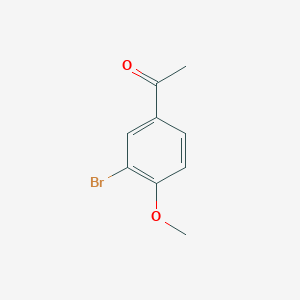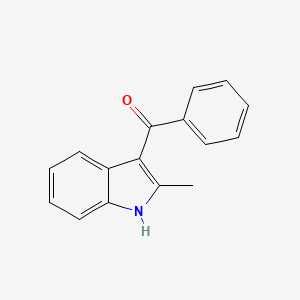
3-Benzoyl-2-metilindol
Descripción general
Descripción
3-Benzoyl-2-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are a core structure in many bioactive molecules.
Aplicaciones Científicas De Investigación
3-Benzoyl-2-methylindole has several scientific research applications:
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Benzoyl-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-Benzoyl-2-methylindole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body.
Cellular Effects
3-Benzoyl-2-methylindole has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in certain cell lines, which is a crucial process in cancer treatment . Additionally, 3-Benzoyl-2-methylindole may modulate the activity of specific signaling pathways, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Benzoyl-2-methylindole involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, 3-Benzoyl-2-methylindole may affect gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzoyl-2-methylindole can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, affecting the overall impact of 3-Benzoyl-2-methylindole on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Benzoyl-2-methylindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, studies on indole derivatives have shown that high doses can lead to liver toxicity and other adverse effects . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
3-Benzoyl-2-methylindole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are known to metabolize indole derivatives, leading to the formation of different metabolites . These metabolic pathways can affect the overall biological activity of 3-Benzoyl-2-methylindole and its impact on cellular processes.
Transport and Distribution
The transport and distribution of 3-Benzoyl-2-methylindole within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Additionally, the distribution of 3-Benzoyl-2-methylindole within different tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-Benzoyl-2-methylindole plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can modulate gene expression and other nuclear processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Benzoyl-2-methylindole can be synthesized through the reaction of 2-methylindole with benzoyl chloride. The reaction typically involves the use of a base such as potassium carbonate or silver carbonate to facilitate the formation of the benzoyl derivative . The reaction conditions often include ambient temperature and the use of solvents like dichloromethane or hexafluoroisopropanol .
Industrial Production Methods: While specific industrial production methods for 3-Benzoyl-2-methylindole are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzoyl-2-methylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro derivatives using reagents like benzoyl nitrate.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Benzoyl nitrate in the presence of a solvent like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: 3-Nitro-2-methylindole.
Reduction: Various reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Comparación Con Compuestos Similares
2-Methylindole: A precursor in the synthesis of 3-Benzoyl-2-methylindole.
3-Benzoylindole: Lacks the methyl group at the 2-position.
3-Nitro-2-methylindole: An oxidation product of 3-Benzoyl-2-methylindole.
Uniqueness: 3-Benzoyl-2-methylindole is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(2-methyl-1H-indol-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-15(13-9-5-6-10-14(13)17-11)16(18)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDXZIIVQXZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346931 | |
| Record name | 3-Benzoyl-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26211-73-4 | |
| Record name | 3-Benzoyl-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding from the research on 3-Benzoyl-2-methylindole?
A1: The research primarily elucidated the crystal and molecular structure of 3-Benzoyl-2-methylindole. The study revealed that the molecule exhibits standard bond lengths and angles []. Furthermore, the molecules within the crystal structure are interconnected through intermolecular hydrogen bonding involving the nitrogen-hydrogen (N—H) group of one molecule and the oxygen (O) atom of an adjacent molecule [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)
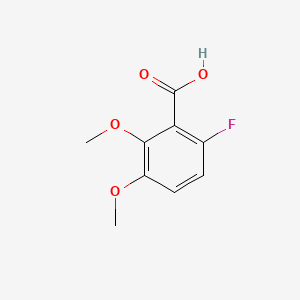
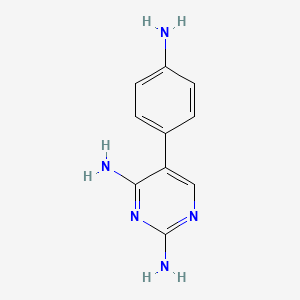
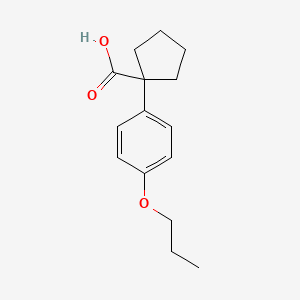
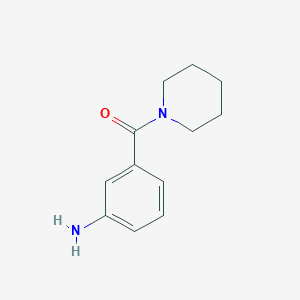
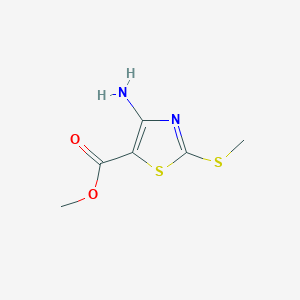
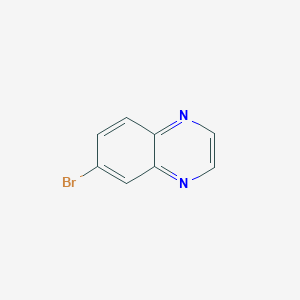
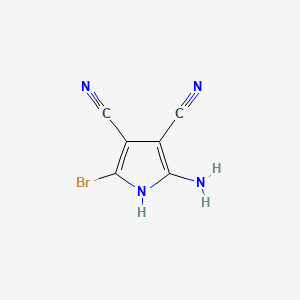
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)

